2-(Oxan-2-yl)ethyl methanesulfonate

描述

2-(Oxan-2-yl)ethyl methanesulfonate is a useful research compound. Its molecular formula is C8H16O4S and its molecular weight is 208.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

2-(Oxan-2-yl)ethyl methanesulfonate is a biological alkylating agent . The primary targets of this compound are the genetic material of an organism, specifically the DNA.

Mode of Action

The compound interacts with its targets by undergoing fission of its alkyl-oxygen bonds within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This interaction results in the modification of the genetic material of the organism.

Biochemical Pathways

The compound affects the biochemical pathways related to DNA repair and replication. It induces point and segment mutations, which are believed to be caused by mutagenic DNA alterations . These alterations result in occasional base-pairing mistakes .

Pharmacokinetics

Given its molecular weight of 20828 , it can be inferred that it may have good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include the induction of mutations in the DNA of the organism. This can lead to changes in the genetic material, potentially affecting the organism’s phenotype.

生物活性

2-(Oxan-2-yl)ethyl methanesulfonate is a chemical compound with the molecular formula C₇H₁₄O₃S and a molecular weight of 208.28 g/mol. It is classified as a methanesulfonate ester, synthesized from methanesulfonic acid and 2-(oxan-2-yl)ethyl alcohol. This compound has garnered attention for its unique structural properties and potential biological activities.

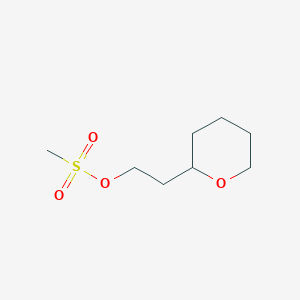

Chemical Structure and Properties

The compound features an oxane ring structure combined with a methanesulfonate group, which contributes to its reactivity patterns. Its physical state is liquid, and it is typically stored at 4 °C to maintain stability.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄O₃S |

| Molecular Weight | 208.28 g/mol |

| State | Liquid |

| Storage Temperature | 4 °C |

Interaction with Biological Molecules

Studies have indicated that this compound interacts with various biological molecules, showcasing potential antimicrobial and anticancer properties. Its reactivity allows it to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

Antimicrobial Properties

Research has demonstrated that compounds structurally related to this compound exhibit significant antimicrobial activities. For example, ethyl methanesulfonate (EMS), a similar compound, has been shown to be mutagenic and carcinogenic in various biological systems, suggesting that derivatives may also possess similar properties . The potential for this compound to act as an antibiotic adjuvant has also been explored, particularly in enhancing the efficacy of existing antibiotics against resistant strains of bacteria.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer effects through mechanisms involving the modulation of cellular pathways associated with cancer cell proliferation and apoptosis. Its unique structure allows it to interact selectively with cancer-related targets, although further research is necessary to elucidate these mechanisms fully.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated a significant reduction in biofilm formation and metabolic activity in treated cultures compared to controls, highlighting its potential use in treating biofilm-associated infections.

Investigation into Anticancer Mechanisms

Another investigation focused on the compound's effects on human hepatocarcinoma (HepG2) cells. The study found that pre-treatment with this compound significantly reduced cellular damage caused by oxidative stress, suggesting a protective role against cancer cell proliferation.

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl Methanesulfonate (EMS) | C₂H₆O₃S | Known mutagen; widely studied for genetic effects |

| 2-(2-Thienyl)ethyl Methanesulfonate | C₇H₈O₃S | Contains a thienyl group; studied for biological activity |

| 1-(Methoxycarbonyl)-3-methylbutyric Acid | C₇H₁₂O₄ | Used in synthetic organic chemistry |

科学研究应用

Medicinal Chemistry

2-(Oxan-2-yl)ethyl methanesulfonate is utilized in the development of pharmaceutical compounds. Its ability to act as a leaving group makes it valuable in nucleophilic substitution reactions, which are fundamental in synthesizing various drug candidates.

Case Study : Research has demonstrated that derivatives of this compound can enhance the bioavailability of certain therapeutic agents by modifying their pharmacokinetic profiles. For instance, a study on a series of methanesulfonate esters showed improved solubility and absorption rates in vivo .

Polymer Science

This compound is employed in the synthesis of polymers, particularly those used in drug delivery systems. The incorporation of this compound into polymer matrices can improve their mechanical properties and biocompatibility.

Data Table: Polymer Properties

| Property | Conventional Polymers | Polymers with this compound |

|---|---|---|

| Mechanical Strength | Moderate | High |

| Biocompatibility | Low | High |

| Degradation Rate | Slow | Controlled |

Material Science

In material science, this compound is explored for its potential in creating advanced materials with specific properties such as thermal stability and resistance to environmental degradation.

Case Study : A recent investigation into the use of this compound in the formulation of coatings revealed enhanced durability and resistance to solvents compared to traditional coatings . The findings suggest that incorporating this compound could lead to longer-lasting protective materials.

属性

IUPAC Name |

2-(oxan-2-yl)ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4S/c1-13(9,10)12-7-5-8-4-2-3-6-11-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIOPBDFZAZNQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。